Lagunamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

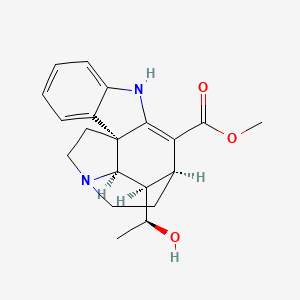

Structure

3D Structure

Properties

Molecular Formula |

C20H24N2O3 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

methyl (1S,11S,17R,18R)-18-[(1S)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C20H24N2O3/c1-11(23)15-12-7-9-22-10-8-20(18(15)22)13-5-3-4-6-14(13)21-17(20)16(12)19(24)25-2/h3-6,11-12,15,18,21,23H,7-10H2,1-2H3/t11-,12-,15+,18+,20+/m0/s1 |

InChI Key |

ZRLPIWDSOJCSDR-NYIPXNJDSA-N |

Isomeric SMILES |

C[C@@H]([C@@H]1[C@@H]2CCN3[C@H]1[C@]4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC)O |

Canonical SMILES |

CC(C1C2CCN3C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Lagunamine: A Technical Overview of an Alstonia Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lagunamine, an alkaloid identified as an isomer of 19-hydroxytubotaiwine, is a natural product isolated from the leaves of Alstonia scholaris. This plant, belonging to the Apocynaceae family, is a rich source of structurally diverse and biologically active indole alkaloids. While the broader class of alkaloids from Alstonia scholaris has been extensively studied for a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, specific and detailed technical information on this compound itself remains limited in the public domain. This document provides a summary of the known chemical structure of this compound and discusses the general biological context of related alkaloids from its source organism. It must be noted that detailed quantitative biological data, specific experimental protocols, and defined signaling pathways for this compound are not extensively reported in the available scientific literature.

Chemical Structure of this compound

This compound is an indole alkaloid with the chemical name 19-hydroxytubotaiwine. Its chemical structure is characterized by a complex polycyclic system typical of monoterpenoid indole alkaloids.

Chemical Formula: C₂₀H₂₄N₂O₃

Molecular Weight: 340.42 g/mol

Canonical SMILES: C--INVALID-LINK--(CCN2CC[C@@H]15)C4=C5C(=O)OC">C@@HO

CAS Number: 126721-42-4

The total synthesis of racemic isomers of 19-hydroxytubotaiwine has been accomplished, which has been instrumental in assigning the absolute configuration of naturally occurring isomers like this compound.[1]

Source and Isolation

This compound has been isolated from the leaves of Alstonia scholaris, a plant widely distributed in Southeast Asia and the Indian subcontinent.[2] This plant is a well-known source of a vast array of over 180 alkaloids, which are found in various parts of the plant including the bark, leaves, and flowers.[2] The isolation of this compound, along with other alkaloids from this plant, typically involves extraction with a methanol percolate.[3]

Biological Activity Context: Alkaloids of Alstonia scholaris

Extracts and isolated alkaloids from Alstonia scholaris have demonstrated a variety of biological activities, including:

-

Anticancer Activity: Various alkaloids from this plant have shown cytotoxic effects against different cancer cell lines.[2] Some studies suggest that these compounds may induce apoptosis and cell cycle arrest.

-

Anti-inflammatory and Analgesic Activity: The alkaloidal fraction of Alstonia scholaris leaves has been shown to possess in vivo anti-inflammatory and analgesic properties.

-

Antimicrobial and Antimalarial Activity: The plant has a traditional use in treating malaria, and various extracts and alkaloids have shown activity against Plasmodium falciparum and other microbes.[2][4]

-

Hepatoprotective and Antioxidant Effects: Some constituents of Alstonia scholaris have been reported to have protective effects on the liver and to exhibit free radical scavenging activity.[2][4]

Limitations in Available Data

A comprehensive review of the scientific literature reveals a notable absence of in-depth technical data specifically for this compound (19-hydroxytubotaiwine). The following key information, which is essential for a complete technical whitepaper for researchers and drug development professionals, is not currently available in the public domain:

-

Quantitative Biological Data: There is a lack of published quantitative data, such as IC₅₀ or EC₅₀ values, from specific in vitro or in vivo assays for this compound.

-

Detailed Experimental Protocols: Specific methodologies for the biological evaluation of this compound have not been detailed in the available literature.

-

Signaling Pathways and Mechanism of Action: The precise mechanism of action and any associated cellular signaling pathways modulated by this compound have not been elucidated.

Due to the absence of this critical information, it is not possible to provide the requested structured tables of quantitative data, detailed experimental protocols, or diagrams of signaling pathways for this compound at this time.

Future Research Directions

The rich ethnopharmacological history and the diverse biological activities of alkaloids from Alstonia scholaris suggest that this compound could be a valuable subject for further investigation. Future research should focus on:

-

Isolation and Purification: Development of efficient methods for the isolation of this compound in sufficient quantities for comprehensive biological screening.

-

In Vitro Biological Screening: Systematic evaluation of the cytotoxic, anti-inflammatory, antimicrobial, and other biological activities of purified this compound.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which this compound may exert any identified biological effects.

-

In Vivo Studies: Following promising in vitro results, evaluation of the efficacy and safety of this compound in preclinical animal models.

Conclusion

This compound is a structurally defined alkaloid from Alstonia scholaris. While the general class of alkaloids from this plant is of significant pharmacological interest, there is a clear gap in the scientific literature regarding the specific biological activities, mechanism of action, and quantitative data for this compound itself. This presents an opportunity for researchers in natural product chemistry and drug discovery to further investigate this compound and unlock its potential therapeutic value. Further research is imperative to move beyond the current limited understanding of this natural product.

References

Unraveling the Identity of "Lagunamine": A Case of Mistaken Identity in Natural Products

The inquiry into the natural source and biosynthesis of "Lagunamine" has revealed a significant ambiguity in the existing scientific literature, where the name appears to be associated with multiple, distinct chemical entities. This technical overview aims to clarify the identity of these compounds, presenting the available information for each and highlighting the need for precise nomenclature in natural product research.

A comprehensive search of scientific databases for "this compound" yields information on at least four different, structurally unrelated natural products: an alkaloid, a class of cyclic depsipeptides, a series of polyketides, and a polyketide-nonribosomal peptide hybrid. This multiplicity suggests a potential for confusion among researchers and underscores the importance of verifying compound identity through structural data and originating organism.

This compound as 19-Hydroxytubotaiwine: An Alkaloid from Alstonia scholaris

The most direct match for the name "this compound" in some chemical databases is as a synonym for 19-Hydroxytubotaiwine.

-

Natural Source : This alkaloid has been isolated from the leaves of the Philippine plant Alstonia scholaris[1].

-

Biosynthesis : At present, there is no detailed information available in the public domain regarding the specific biosynthetic pathway or the gene cluster responsible for the production of 19-Hydroxytubotaiwine in Alstonia scholaris.

The Lagunamides: Anticancer Depsipeptides from a Marine Cyanobacterium

A similarly named class of compounds, the Lagunamides, are cyclic depsipeptides with potent biological activity.

-

Natural Source : Lagunamides A, B, and C have been isolated from the marine cyanobacterium Lyngbya majuscula[2].

-

Biological Activity : These compounds have demonstrated significant growth inhibitory activities against various cancer cell lines[2].

-

Biosynthesis : The biosynthetic pathway for the Lagunamides has not been fully elucidated in the currently available literature. It is likely synthesized by a nonribosomal peptide synthetase (NRPS) or a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway, as is common for such complex peptides in cyanobacteria, but specific details are lacking.

The Lagunapyrones: Polyketides from a Marine Actinobacterium

The Lagunapyrones represent a family of polyketide natural products.

-

Natural Source : Lagunapyrones A-D are produced by the marine actinobacterium Streptomyces sp. MP131-18[3].

-

Biosynthesis : A putative biosynthetic gene cluster for the Lagunapyrones has been identified. It is proposed to involve a type I and a type III polyketide synthase (PKS)[3]. The type I PKS is thought to be responsible for the synthesis of the C20 polyketide chain[3].

Lagriamide: An Antifungal Polyketide from a Beetle Symbiont

Lagriamide is another distinct natural product with a name that could be confused with this compound.

-

Natural Source : This antifungal polyketide is produced by Burkholderia gladioli, a bacterial symbiont of the beetle Lagria villosa[4].

-

Biosynthesis : The biosynthetic gene cluster for Lagriamide has been identified as a trans-AT polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid[4].

Conclusion

The term "this compound" is not uniquely assigned to a single natural product. This ambiguity necessitates careful clarification by researchers to ensure the correct compound is being discussed. The four distinct compounds—19-Hydroxytubotaiwine, the Lagunamides, the Lagunapyrones, and Lagriamide—originate from vastly different biological sources (a plant, a cyanobacterium, an actinobacterium, and an insect symbiont, respectively) and are synthesized through different biosynthetic pathways.

For a detailed technical guide on the biosynthesis of any of these molecules, a specific compound must be chosen. The most detailed biosynthetic information is currently available for the Lagunapyrones and Lagriamide, for which biosynthetic gene clusters have been proposed. Further research is required to fully characterize the enzymatic steps in the biosynthesis of all four classes of compounds. Researchers in drug development and natural product chemistry should be aware of this potential for confusion and rely on specific chemical names and structures for unambiguous identification.

References

19-Hydroxytubotaiwine: A Comprehensive Physicochemical and Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Hydroxytubotaiwine is a naturally occurring indole alkaloid isolated from plants of the Alstonia genus, notably Alstonia angustiloba and Alstonia scholaris.[1] This document provides a detailed overview of its physicochemical properties, spectroscopic data, and experimental protocols for its isolation and characterization. Due to the limited publicly available data on this specific compound, this guide consolidates existing knowledge and outlines established methodologies for the analysis of related natural products. While specific biological activities and signaling pathways for 19-Hydroxytubotaiwine are not yet extensively documented, this paper serves as a foundational resource for researchers investigating this and similar alkaloids.

Physicochemical Properties

Quantitative data on the physicochemical properties of 19-Hydroxytubotaiwine are not extensively reported in publicly accessible literature. However, based on its chemical structure as a hydroxylated derivative of tubotaiwine, some properties can be inferred. Tubotaiwine has a molecular formula of C₂₀H₂₄N₂O₂ and a molecular weight of 324.4 g/mol .[2] The addition of a hydroxyl group to form 19-Hydroxytubotaiwine results in the following estimated properties:

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄N₂O₃ | Inferred from Tubotaiwine |

| Molecular Weight | 340.4 g/mol | Inferred from Tubotaiwine |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Spectroscopic Data

NMR Spectroscopy

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (δ) ppm | Multiplicity |

| Data not available | Data not available |

Mass Spectrometry

| m/z | Relative Intensity (%) | Proposed Fragment |

| Data not available | Data not available | Data not available |

UV-Vis Spectroscopy

| λmax (nm) | Solvent |

| Data not available | Data not available |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | Data not available |

Experimental Protocols

Isolation of 19-Hydroxytubotaiwine from Alstonia scholaris

The following is a generalized protocol for the isolation of alkaloids from the leaves of Alstonia scholaris, adapted from methodologies described for related compounds.[3][4]

1. Plant Material Collection and Preparation:

- Collect fresh leaves of Alstonia scholaris.

- Air-dry the leaves in the shade and then pulverize them into a coarse powder.

2. Extraction:

- Macerate the powdered leaves in methanol at room temperature for 72 hours.

- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

3. Acid-Base Partitioning:

- Suspend the crude extract in a 5% aqueous hydrochloric acid solution.

- Filter the acidic solution to remove non-alkaloidal components.

- Basify the filtrate to a pH of 9-10 with ammonium hydroxide.

- Extract the aqueous basic solution with dichloromethane or chloroform.

- Combine the organic layers and dry over anhydrous sodium sulfate.

- Concentrate the organic extract to yield the crude alkaloid fraction.

4. Chromatographic Purification:

- Subject the crude alkaloid fraction to column chromatography on silica gel.

- Elute the column with a gradient of increasing polarity, starting with chloroform and gradually adding methanol.

- Collect fractions and monitor by thin-layer chromatography (TLC).

- Combine fractions containing the target compound.

- Perform further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate pure 19-Hydroxytubotaiwine.

Analytical Characterization

1. Thin-Layer Chromatography (TLC):

- Stationary Phase: Silica gel 60 F₂₅₄

- Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1 v/v).

- Visualization: UV light (254 nm and 366 nm) and Dragendorff's reagent for alkaloids.

2. High-Performance Liquid Chromatography (HPLC):

- Column: C18 reverse-phase column.

- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

- Detection: Diode-array detector (DAD) or mass spectrometer (MS).

3. Structural Elucidation:

- NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) to determine the exact mass and molecular formula. Tandem mass spectrometry (MS/MS) to study fragmentation patterns.

- X-ray Crystallography: To determine the absolute stereochemistry of crystalline compounds.

Biological Activity and Signaling Pathways

While the Alstonia genus is known for producing a wide range of biologically active alkaloids with pharmacological properties including anticancer and antimalarial activities, specific studies on the biological effects and signaling pathways of 19-Hydroxytubotaiwine are limited in the current literature.[3] Further research is required to elucidate its potential therapeutic applications.

Visualizations

As specific signaling pathways for 19-Hydroxytubotaiwine have not been identified, the following diagrams illustrate the general workflow for its isolation and characterization.

References

Preliminary Insights into the Mechanism of Action of Lagunamides: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lagunamides, a family of cyclic depsipeptides isolated from the marine cyanobacterium Lyngbya majuscula, have demonstrated significant cytotoxic and antimalarial activities in preliminary studies.[1][2][3][4] This technical guide synthesizes the initial findings on the mechanism of action of lagunamides A, B, C, and D, providing a foundational resource for researchers in oncology and infectious diseases. The available data strongly suggest that the cytotoxic effects of these compounds are mediated through the induction of mitochondrial-mediated apoptosis.[1][5]

Cytotoxicity and Antimalarial Activity

Quantitative analysis of the bioactivity of lagunamides reveals potent efficacy against a range of cancer cell lines and the malaria parasite, Plasmodium falciparum. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Table 1: Cytotoxicity of Lagunamides Against Various Cancer Cell Lines

| Compound | P388 (murine leukemia) IC50 (nM) | A549 (lung carcinoma) IC50 (nM) | PC3 (prostate cancer) IC50 (nM) | HCT8 (ileocecal adenocarcinoma) IC50 (nM) | SK-OV-3 (ovarian cancer) IC50 (nM) | HCT116 (colorectal cancer) IC50 (nM) |

| Lagunamide A | 6.4[1][3][4] | 1.6 - 6.4[1] | 1.6 - 6.4[1] | 1.6 - 6.4[1] | 1.6 - 6.4[1] | - |

| Lagunamide B | 20.5[1][3][4] | - | - | 5.2[1] | - | - |

| Lagunamide C | 2.1 - 24.4[6] | 2.1 - 24.4[6] | 2.1 - 24.4[6] | 2.1 - 24.4[6] | 2.1 - 24.4[6] | - |

| Lagunamide D | - | Low-nanomolar[7] | - | - | - | 5.1[8] |

Note: A range of IC50 values for Lagunamide A and C across different cell lines is reported in the source material without specifying the value for each cell line.[1][6]

Table 2: Antimalarial Activity of Lagunamides

| Compound | Plasmodium falciparum IC50 (µM) |

| Lagunamide A | 0.19[2][3][4] |

| Lagunamide B | 0.91[2][3][4] |

| Lagunamide C | 0.29[6] |

Core Mechanism of Action: Induction of Apoptosis

Preliminary mechanistic studies indicate that lagunamides exert their cytotoxic effects by inducing programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway.[1][5] Morphological changes observed in cancer cells treated with lagunamides include membrane blebbing and cell shrinkage, which are characteristic features of apoptosis.[1][9]

Signaling Pathways

The proposed signaling cascade for lagunamide-induced apoptosis involves the following key events:

-

Mitochondrial Dysfunction : Lagunamide A has been shown to cause dissipation of the mitochondrial membrane potential (ΔΨm) and an overproduction of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[5]

-

Caspase Activation : Biochemical analyses have revealed that lagunamides trigger a caspase-mediated apoptotic cascade. Specifically, the activation of caspase-9, an initiator caspase in the mitochondrial pathway, has been observed. This is followed by the cleavage and activation of caspase-3, an executioner caspase responsible for the downstream events of apoptosis.[1]

-

Involvement of Bcl-2 Family Proteins : Both pro- and anti-apoptotic members of the B-cell lymphoma 2 (Bcl-2) protein family are implicated in lagunamide A-induced apoptosis, with a particular role suggested for the anti-apoptotic protein Mcl-1.[5] Overexpression of Mcl-1 was found to partially rescue A549 cells from apoptosis induced by lagunamide A.[5]

For Lagunamide D, studies suggest a mechanism shared with the structurally related aurilide family of compounds, which are known to target the mitochondrial protein prohibitin 1 (PHB1).[7][8] Furthermore, there is evidence that the ubiquitin/proteasome pathway may also be involved in the mechanism of action of Lagunamide D.[8]

Caption: Proposed mitochondrial-mediated apoptosis pathway induced by Lagunamides.

Experimental Protocols

The preliminary mechanism of action studies for the lagunamides employed several key experimental methodologies.

Cytotoxicity Assays

-

Objective : To determine the concentration of lagunamides required to inhibit the growth of cancer cells by 50% (IC50).

-

Cell Lines : A panel of human cancer cell lines including P388 (murine leukemia), A549 (lung), PC3 (prostate), HCT8 (ileocecal), SK-OV-3 (ovarian), and HCT116 (colorectal) were used.[1][6]

-

Methodology :

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

The cells were then treated with various concentrations of the lagunamide compounds.

-

After a specified incubation period (e.g., 48 or 72 hours), cell viability was assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar assay that measures metabolic activity.

-

The absorbance was read using a microplate reader, and the IC50 values were calculated from the dose-response curves.

-

Antimalarial Activity Assay

-

Objective : To determine the IC50 of lagunamides against the malaria parasite, Plasmodium falciparum.

-

Methodology :

-

Synchronized cultures of P. falciparum were incubated with various concentrations of the lagunamide compounds.

-

Parasite growth was assessed after a 48-hour incubation period using a SYBR Green I-based fluorescence assay, which measures the proliferation of the parasite by intercalating with its DNA.

-

Fluorescence was measured, and the IC50 values were determined.[2][3][4]

-

Apoptosis Assays

-

Morphological Assessment :

-

Method : Cancer cells (e.g., HCT8 and MCF7) were treated with lagunamides and observed under a microscope for morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing.[1]

-

-

Western Blot Analysis :

-

Objective : To detect the activation of key apoptotic proteins.

-

Methodology :

-

HCT8 cells were treated with lagunamides for a specified time.

-

Cell lysates were prepared, and proteins were separated by SDS-PAGE.

-

The separated proteins were transferred to a membrane and probed with primary antibodies specific for caspase-9, caspase-3, and Bcl-2 family proteins (e.g., Bcl-xL).[1]

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) was used for detection via chemiluminescence. Beta-actin was used as a loading control.[1]

-

-

-

Mitochondrial Membrane Potential (ΔΨm) Assay :

-

Objective : To measure the disruption of the mitochondrial membrane potential.

-

Methodology : A fluorescent dye, such as JC-1 or TMRE, that accumulates in healthy mitochondria is used. A decrease in fluorescence intensity indicates a loss of ΔΨm.

-

-

Reactive Oxygen Species (ROS) Assay :

-

Objective : To measure the production of intracellular ROS.

-

Methodology : A cell-permeable fluorescent probe, such as DCFDA, is used, which fluoresces upon oxidation by ROS.

-

Caption: General experimental workflow for preliminary mechanism of action studies of Lagunamides.

Conclusion and Future Directions

The preliminary studies on the mechanism of action of the lagunamide family of marine depsipeptides strongly indicate their potential as anticancer and antimalarial agents. The core mechanism appears to be the induction of mitochondrial-mediated apoptosis. Future research should focus on elucidating the direct molecular target(s) of the lagunamides, with prohibitin 1 being a person of interest for Lagunamide D.[7][8] A deeper understanding of the signaling pathways, particularly the interplay with the ubiquitin/proteasome system for Lagunamide D, will be crucial for the further development of this promising class of natural products.[8] Comprehensive structure-activity relationship (SAR) studies will also be vital to optimize the therapeutic index and guide the design of novel, potent analogs.

References

- 1. Biochemical Studies of the Lagunamides, Potent Cytotoxic Cyclic Depsipeptides from the Marine Cyanobacterium Lyngbya majuscula - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Lagunamides A and B: cytotoxic and antimalarial cyclodepsipeptides from the marine cyanobacterium Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure Determinants of Lagunamide A for Anticancer Activity and Its Molecular Mechanism of Mitochondrial Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lagunamide C, a cytotoxic cyclodepsipeptide from the marine cyanobacterium Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation, Structure Elucidation and Biological Evaluation of Lagunamide D: A New Cytotoxic Macrocyclic Depsipeptide from Marine Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted and functional genomics approaches to the mechanism of action of lagunamide D, a mitochondrial cytotoxin from marine cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Alstonia scholaris alkaloids chemical profile

An In-depth Technical Guide on the Chemical Profile of Alstonia scholaris Alkaloids

Introduction

Alstonia scholaris (L.) R. Br., commonly known as the Devil's Tree or Saptaparni, is an evergreen tropical tree belonging to the Apocynaceae family.[1][2][3] It is widely distributed throughout the Indian subcontinent and Southeast Asia and holds a significant place in traditional medicine systems like Ayurveda, Unani, and Siddha for treating a variety of ailments including malaria, asthma, skin conditions, and diarrhea.[3][4] The medicinal properties of this plant are largely attributed to its rich and diverse phytochemical composition, with alkaloids, particularly monoterpenoid indole alkaloids, being the most prominent and pharmacologically significant class of compounds.[1][2][5] This guide provides a comprehensive technical overview of the alkaloidal profile of Alstonia scholaris, detailing quantitative data, experimental protocols for their isolation and characterization, and visualizations of relevant workflows and biological pathways.

Alkaloid Profile and Quantitative Distribution

Alstonia scholaris is a rich source of over 180 alkaloids, primarily of the indole type.[6] The composition and concentration of these alkaloids are tissue-specific and can be influenced by seasonal variations.[7] The major alkaloids identified across different parts of the plant include echitamine, picrinine, picralinal, vallesamine, and scholaricine.[1][7][8] Echitamine is often considered the most important and abundant alkaloid, particularly in the bark.[7][9]

Quantitative analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy, has elucidated the distribution of several key alkaloids in various plant tissues. The trunk bark is generally the most alkaloid-rich part, containing the highest diversity of these compounds.[7] However, for specific alkaloids like picrinine, picralinal, and akuammidine, the fruits are the most abundant source.[7]

Table 1: Quantitative Distribution of Major Alkaloids in Alstonia scholaris

| Alkaloid | Leaf (%) | Stem (%) | Trunk Bark (%) | Fruit (%) | Flower (%) |

| Picrinine | 0.015 | 0.011 | 0.009 | 0.052 | 0.012 |

| Picralinal | 0.011 | 0.009 | 0.008 | 0.041 | 0.010 |

| Akuammidine | 0.009 | 0.007 | 0.006 | 0.035 | 0.008 |

| 19 S Scholaricine | 0.010 | 0.008 | 0.007 | 0.038 | 0.009 |

| 19,20 E Vallesamine | 0.012 | 0.010 | 0.008 | 0.045 | 0.011 |

| Nb-demethylalstogustine N-Oxide | - | - | 0.014 | - | - |

| Nb-demethylalstogustine | - | - | 0.012 | - | - |

| Echitamine | - | - | 0.025 | - | - |

| (Data summarized from a 2022 study utilizing NMR for quantification.[7] Values represent the percentage of the specific alkaloid in the dried plant material. "-" indicates the alkaloid was not detected or quantified in that tissue.) |

A study on the methanolic leaf extract reported the total alkaloid content to be 15.52 mg/g in the crude extract and 13.6 mg/g in a column-purified fraction.[6]

Experimental Protocols

The isolation and characterization of alkaloids from Alstonia scholaris involve a multi-step process encompassing extraction, fractionation, purification, and structural elucidation.

Extraction and Fractionation

a) Acid-Base Maceration: [10][11]

-

Plant Material Preparation: Dried and powdered plant material (e.g., 500g of leaves) is the starting point.

-

Acidic Maceration: The powder is macerated overnight at room temperature in a 1% Hydrochloric acid (HCl) solution (pH 2). This protonates the alkaloids, converting them into their salt form, which is soluble in the aqueous acidic medium.

-

Basification: The mixture is then made alkaline by adding a 25% Ammonium hydroxide (NH4OH) solution to reach a pH of 9. This deprotonates the alkaloid salts, converting them back to their free base form, which has lower solubility in water.

-

Extraction: The alkaline mixture is shaken thoroughly and filtered. The filtrate, containing the alkaloids, is then typically extracted with an organic solvent like chloroform. The organic layer is collected and concentrated under reduced pressure to yield the crude alkaloid extract.

b) Solvent Extraction and Fractionation: [12]

-

Initial Extraction: Powdered dried bark (e.g., 20 kg) is extracted exhaustively with 85-95% ethanol at room temperature or using a Soxhlet apparatus.[6][12] The solvent is then evaporated in vacuo (at 40°C) to obtain a crude ethanolic extract.

-

Solvent Partitioning: The crude extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity. This process separates compounds based on their solubility. A typical sequence is:

-

Hexane (to remove non-polar constituents)

-

Chloroform (often contains the bulk of the alkaloids)

-

Ethyl acetate

-

n-Butanol

-

-

Each fraction is collected, and the solvent is removed using a rotary evaporator to yield different fractions for further analysis.

Purification and Isolation

a) Column Chromatography (CC): [10][11]

-

Stationary Phase: Silica gel (mesh size 60-120 or 60-80) is commonly used as the stationary phase, packed into a glass column.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase combination is Hexane and Ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 14:6).[10]

-

Fraction Collection: The eluent is collected in fractions (e.g., 10 ml each). The composition of each fraction is monitored using Thin Layer Chromatography (TLC).

-

Pooling and Crystallization: Fractions with similar TLC profiles (i.e., the same Rf value) are combined, concentrated, and left for crystallization to obtain pure compounds.[10]

b) High-Performance Liquid Chromatography (HPLC/UHPLC): [12][13]

-

System: An Ultra-High Performance Liquid Chromatography (UHPLC) system coupled with a mass spectrometer is highly effective for separation and identification.[13]

-

Column: A reverse-phase column, such as an ACQUITY UPLC CSH C18 column (e.g., 2.1×100mm, 1.7µm), is typically used.[13]

-

Mobile Phase: A gradient of acetonitrile and water (often containing 0.3% formic acid to improve peak shape and ionization) is used for elution.[13]

-

Detection: Detection can be done using a UV detector (e.g., at 250 nm) or by mass spectrometry.[12][13]

Characterization and Structural Elucidation

a) Spectroscopic Techniques:

-

UV-Visible Spectroscopy: Used for preliminary characterization. An isolated compound from the leaves showed a λmax at 297 nm in methanol.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for structural elucidation.[7] 1D NMR (1H NMR) provides initial information about the proton environment. 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to determine the complete carbon skeleton and establish the connectivity of atoms within the molecule.[5][7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry, often coupled with a chromatography system (e.g., qTOF-MS), provides accurate mass measurements, which are used to determine the elemental composition and molecular formula of the alkaloids.[13]

b) Other Techniques:

-

Thin Layer Chromatography (TLC): Used to monitor the separation process and determine the purity of isolated compounds by calculating the Retention factor (Rf) value. For example, an isolated alkaloid showed an Rf value of 0.55 in a Hexane:Ethyl acetate (65:35) solvent system.[10]

-

Melting Point Determination: The melting point of a crystallized compound is a key indicator of its purity. A pure alkaloid was found to have a melting point of 132-134°C.[10]

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction, isolation, and identification of alkaloids from Alstonia scholaris.

References

- 1. phcogrev.com [phcogrev.com]

- 2. ddtjournal.net [ddtjournal.net]

- 3. researchgate.net [researchgate.net]

- 4. A review Study of The Chemical Constituents and Pharmacological Activities of Alstonia scholaris linn | University of Thi-Qar Journal of Science [jsci.utq.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. phytojournal.com [phytojournal.com]

- 7. Assessment of Tissue Specific Distribution and Seasonal Variation of Alkaloids in Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological investigation of indole alkaloids from Alstonia scholaris against chronic glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. ijpsr.com [ijpsr.com]

- 13. Characterization of chemical constituents and rats metabolites of an alkaloidal extract of Alstonia scholaris leaves by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Lagunamine: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activity screening of Lagunamine, a potent class of cyclic depsipeptides isolated from marine cyanobacteria. It details the cytotoxic and other biological activities, elucidates the mechanism of action, and provides standardized protocols for screening and analysis.

Quantitative Biological Activity of Lagunamines

This compound and its analogues have demonstrated significant cytotoxic activity across a range of human cancer cell lines, with potencies often in the low nanomolar range. In addition to their anticancer properties, certain lagunamides have also shown promising antimalarial and antibacterial activities. The following tables summarize the key quantitative data from various screening studies.

Table 1: Anticancer Activity (IC₅₀) of this compound Analogues

| Compound | Cell Line | Cancer Type | IC₅₀ (nM) |

| Lagunamide A | HCT116 | Colorectal Carcinoma | 5.1[1][2] |

| HCT8 | Ileocecal Adenocarcinoma | 1.8[3] | |

| A549 | Lung Carcinoma | 1.6 - 7.1[3][4] | |

| P388 | Murine Leukemia | 6.4[3][5][6] | |

| PC3 | Prostate Cancer | 1.6 - 6.4[3] | |

| SK-OV-3 | Ovarian Cancer | 1.6 - 6.4[3] | |

| Lagunamide B | P388 | Murine Leukemia | 20.5[3][5][6] |

| Lagunamide C | P388 | Murine Leukemia | 24.4[5] |

| Lagunamide D | HCT116 | Colorectal Carcinoma | 5.1[1][2] |

| A549 | Lung Adenocarcinoma | 7.1[4] |

Table 2: Other Biological Activities of this compound Analogues

| Compound | Activity Type | Organism / Assay | IC₅₀ (µM) |

| Lagunamide A | Antimalarial | Plasmodium falciparum | 0.19[5][6] |

| Anti-swarming | Pseudomonas aeruginosa | Moderate Activity | |

| Lagunamide B | Antimalarial | Plasmodium falciparum | 0.91[5][6] |

| Anti-swarming | Pseudomonas aeruginosa | Moderate Activity |

*Qualitative assessment; specific IC₅₀ not provided.[5][6]

Experimental Protocols

This section details the key methodologies for assessing the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration at which this compound inhibits cell growth by 50% (IC₅₀).

-

Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 7,500 cells per well. Include wells with medium only for background control and wells with cells in medium with a solvent control (e.g., DMSO) for 100% viability control.[7]

-

Incubation: Culture the cells for 24 hours in a humidified incubator at 37°C with 5% CO₂.[7]

-

Treatment: Treat the cells with a serial dilution of this compound. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.[8]

-

Incubation for Formazan Formation: Incubate the plate for 3-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a dedicated stop solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

-

IC₅₀ Calculation: Calculate the cell viability relative to the solvent control. Determine the IC₅₀ value by plotting a dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism).[3][8]

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

This protocol is used to quantify apoptosis and determine the effects of this compound on the cell cycle.

-

Cell Treatment: Treat cells with this compound at various concentrations (e.g., 10 nM) for a specified time (e.g., 24 hours).[9]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold Phosphate Buffered Saline (PBS).

-

Fixation: Fix the cells in 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in PBS containing Propidium Iodide (PI) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The sub-G1 population is indicative of apoptotic cells.[9]

Mitochondrial Membrane Potential (Δψm) Assay

This assay measures the disruption of the mitochondrial membrane potential, a key event in intrinsic apoptosis.

-

Cell Treatment: Treat cells with this compound for a short duration (e.g., 1 hour).[1]

-

Staining: Stain the cells with a cationic fluorescent dye such as JC-1 or TMRE. In healthy cells, the dye accumulates in the mitochondria, emitting a strong red fluorescence. In apoptotic cells with depolarized mitochondria, the dye remains in the cytoplasm and emits green fluorescence.

-

Analysis: Analyze the cells via fluorescence microscopy or flow cytometry to quantify the shift from red to green fluorescence, indicating a loss of Δψm.

Visualizing Experimental and Mechanistic Pathways

The following diagrams illustrate the logical workflow for screening this compound and its elucidated mechanism of action.

References

- 1. Targeted and Functional Genomics Approaches to the Mechanism of Action of Lagunamide D, a Mitochondrial Cytotoxin from Marine Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted and functional genomics approaches to the mechanism of action of lagunamide D, a mitochondrial cytotoxin from marine cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical Studies of the Lagunamides, Potent Cytotoxic Cyclic Depsipeptides from the Marine Cyanobacterium Lyngbya majuscula - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Isolation, Structure Elucidation and Biological Evaluation of Lagunamide D: A New Cytotoxic Macrocyclic Depsipeptide from Marine Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

In Silico Prediction of Lagunamine Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies employed to predict the biological targets of Lagunamine, a novel (hypothetical) natural product. The guide details a systematic workflow, from initial computational screening to experimental validation. It is designed to furnish researchers, scientists, and drug development professionals with a robust framework for early-stage drug discovery and to facilitate the translation of computational predictions into experimentally validated targets. This document includes structured data tables for quantitative analysis, detailed experimental protocols for target validation, and visual representations of key pathways and workflows to enhance understanding.

Introduction to this compound

This compound is a macrocyclic lactone of marine origin, recently isolated from the sponge Laguna exemplum. Its complex chemical structure suggests potential for novel biological activity. Preliminary cell-based assays have indicated potent anti-proliferative and anti-inflammatory effects, yet its precise molecular targets remain unknown. Identifying these targets is a critical step in elucidating its mechanism of action and assessing its therapeutic potential. This guide outlines a systematic in silico approach to predict and subsequently validate the protein targets of this compound.

In Silico Target Prediction Workflow

The computational approach to identifying this compound's targets integrates several methodologies to enhance the accuracy of predictions. The workflow is designed to first generate a broad list of potential targets and then refine this list through more stringent filtering and analysis.

Ligand-Based and Structure-Based Virtual Screening

The initial phase of target prediction utilizes both ligand-based and structure-based virtual screening methods.[1] Ligand-based approaches leverage the principle that structurally similar molecules often exhibit similar biological activities.[1] In contrast, structure-based methods, such as molecular docking, simulate the interaction between this compound and a library of known protein structures to predict binding affinities.[1][2]

-

Pharmacophore Modeling: A 3D pharmacophore model of this compound was generated based on its key chemical features (hydrogen bond donors/acceptors, hydrophobic regions, etc.). This model was then used to screen databases of known bioactive compounds to identify molecules with similar pharmacophoric features, thereby inferring potential targets.

-

Molecular Similarity Searching: The 2D structure of this compound was used as a query to search large chemical databases (e.g., ChEMBL, PubChem) for structurally similar compounds with known biological targets.[3]

-

Reverse Docking: A reverse docking approach was employed, where the 3D structure of this compound was docked against a comprehensive library of human protein crystal structures (e.g., from the Protein Data Bank).[1] This method predicts potential binding partners by calculating the binding energy for each protein-ligand interaction.

The following diagram illustrates the overall in silico target prediction workflow:

References

- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Lagunamine from Alstonia scholaris

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the extraction of lagunamine, an indole alkaloid, from the leaves of Alstonia scholaris. This document is intended for use by professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Alstonia scholaris, commonly known as the devil's tree, is a rich source of various bioactive indole alkaloids. Among these, this compound (also known as 19-hydroxytubotaiwine) has been identified as a constituent of the leaves of this plant, particularly in specimens from the Philippines[1]. The alkaloidal extracts of Alstonia scholaris have demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, and cytotoxic effects, suggesting the therapeutic potential of its individual components. This protocol outlines a standard laboratory procedure for the extraction and isolation of this compound.

Physicochemical and Quantitative Data

While specific quantitative data for the extraction of pure this compound is limited in publicly available literature, the following table summarizes typical yields for total alkaloid extracts from Alstonia scholaris leaves, which provides a benchmark for extraction efficiency.

| Plant Material | Extraction Method | Solvent System | Yield of Total Alkaloids | Reference |

| Powdered Leaves (500 g) | Maceration with 1% HCl, followed by basification and solvent extraction | Chloroform | 0.4% (of a colorless powder compound) | --INVALID-LINK-- |

| Powdered Leaves | Soxhlet Extraction | Methanol | 15.52 mg/g (crude extract), 13.6 mg/g (column purified) | [J. of Pharmacognosy and Phytochemistry] |

Note: The yields mentioned above are for the total alkaloid fraction or a mixture of compounds and not for pure this compound. The final yield of this compound will be significantly lower and is dependent on the efficiency of the purification steps.

Experimental Protocol: Extraction and Isolation of this compound

This protocol is a composite procedure based on established methods for alkaloid extraction from Alstonia scholaris.

Part 1: Preparation of Plant Material

-

Collection and Identification: Collect fresh leaves of Alstonia scholaris. Ensure proper botanical identification of the plant material.

-

Drying: Shade-dry the leaves at room temperature for approximately 10-14 days or until they are brittle. Alternatively, use a hot air oven at a controlled temperature of 40-50°C.

-

Pulverization: Grind the dried leaves into a coarse powder using a mechanical grinder.

Part 2: Extraction of Crude Alkaloids

-

Maceration:

-

Soak the powdered leaves (e.g., 500 g) in 1% aqueous hydrochloric acid (HCl) (pH 2) in a large container.

-

Allow the mixture to macerate at room temperature for 24 hours with occasional stirring.

-

-

Filtration: Filter the acidic extract through a fine cloth or multiple layers of cheesecloth to remove the solid plant material.

-

Basification:

-

Transfer the acidic filtrate to a large beaker.

-

Slowly add a 25% ammonium hydroxide (NH₄OH) solution while stirring until the pH of the solution reaches 9-10. This will precipitate the alkaloids.

-

-

Solvent Extraction:

-

Transfer the alkaline mixture to a large separating funnel.

-

Add an equal volume of chloroform (CHCl₃) and shake vigorously for 10-15 minutes.

-

Allow the layers to separate and collect the lower chloroform layer.

-

Repeat the chloroform extraction three to four times to ensure complete extraction of the alkaloids.

-

-

Concentration:

-

Combine all the chloroform extracts.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude alkaloid residue.

-

Part 3: Purification of this compound

-

Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column using a suitable solvent system, such as a gradient of petroleum ether and benzene or chloroform and methanol.

-

Dissolve the crude alkaloid extract in a minimum volume of the initial mobile phase and load it onto the column.

-

Elute the column with the chosen solvent system, starting with a non-polar solvent and gradually increasing the polarity.

-

Collect fractions of the eluate (e.g., 20 mL each).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Monitor the collected fractions using TLC plates coated with silica gel.

-

Use a suitable solvent system (e.g., Hexane:Ethyl acetate, 65:35) to develop the plates.

-

Visualize the spots under UV light or by using Dragendorff's reagent.

-

Combine the fractions that show a spot corresponding to the Rf value of this compound.

-

-

Further Purification (if necessary):

-

For higher purity, the combined fractions containing this compound can be subjected to further chromatographic techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC).

-

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Hypothetical Signaling Pathway for Alkaloid Cytotoxicity

Disclaimer: The specific signaling pathway for this compound has not been elucidated. The following diagram represents a generalized pathway by which some alkaloids exert cytotoxic effects, potentially through the induction of apoptosis.

Caption: A generalized apoptotic signaling pathway potentially induced by alkaloids.

References

Synthesis of Lagunamine Derivatives: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of Lagunamine derivatives. Lagunamides are a class of cyclic depsipeptides of marine origin that have demonstrated potent cytotoxic and antimalarial activities. These protocols are intended to guide researchers in the synthesis of these complex natural products and their analogues for further investigation in drug discovery and development.

Introduction

Lagunamides, first isolated from the marine cyanobacterium Lyngbya majuscula, have attracted significant interest from the scientific community due to their potent biological activities. For instance, Lagunamide A exhibits selective growth inhibitory activity against a range of cancer cell lines with IC50 values in the low nanomolar range.[1] Similarly, Lagunamide D shows strong cytotoxicity towards human lung adenocarcinoma and colon cancer cells.[2] The complex structure of lagunamides, characterized by a macrocyclic depsipeptide core with multiple stereocenters, presents a significant synthetic challenge. This document outlines established total synthesis strategies for Lagunamide A and D, providing a foundation for the synthesis of novel derivatives.

Synthetic Strategies and Key Reactions

The total synthesis of Lagunamide A and D has been achieved through multi-step sequences involving several key chemical transformations. These strategies typically involve the synthesis of a linear peptide fragment and a polyketide fragment, followed by macrolactamization or macrolactonization to form the characteristic cyclic structure.

Total Synthesis of Lagunamide D

A total synthesis of Lagunamide D was accomplished in a 14-step longest linear sequence with an overall yield of 4.6%.[2][3] The synthesis relies on a convergent approach, preparing a pentapeptide fragment and a polyketide fragment separately before their coupling and subsequent cyclization.

Key Reactions in the Synthesis of Lagunamide D:

-

Ghosh's TiCl4-promoted anti-aldol reaction: Used to establish key stereocenters in the polyketide chain.

-

Corey–Bakshi–Shibata (CBS) reduction: For the stereoselective reduction of a ketone to a secondary alcohol.

-

Cross-metathesis: To construct the α,β-unsaturated ester moiety.

-

Pinnick oxidation: For the oxidation of an aldehyde to a carboxylic acid.

-

Yamaguchi esterification: A mild and efficient method for the formation of the ester bond linking the peptide and polyketide fragments.

Total Synthesis of Lagunamide A

The total synthesis of Lagunamide A has been achieved using an iterative Matteson homologation approach for the construction of the polyketide fragment. This method allows for the highly stereoselective installation of multiple chiral centers.

Key Reactions in the Synthesis of Lagunamide A:

-

Matteson homologation: An iterative process using chiral boronic esters to build the carbon chain of the polyketide with high stereocontrol.

-

Horner-Wadsworth-Emmons (HWE) reaction: To install the α,β-unsaturated ester unit.

-

Peptide coupling: Standard peptide coupling reagents are used to assemble the linear peptide chain.

Quantitative Data Summary

The following tables summarize the yields for the key synthetic sequences of Lagunamide A and D.

Table 1: Synthesis of Lagunamide D - Key Transformations and Yields

| Step | Transformation | Reagents/Conditions | Yield (%) |

| 1 | Dipeptide formation | HATU, HOAt, DIPEA, DMF | 93 |

| 2 | Saponification | LiOH | - |

| 3 | Tripeptide formation | HATU, HOAt, DIPEA, DMF | 68 (2 steps) |

| 4 | Boc deprotection | TFA | - |

| 5 | Tetrapeptide formation | HATU, HOAt, DIPEA, DMF | 61 (2 steps) |

| 6 | Pentapeptide formation | HATU, HOAt, DIPEA, DMF | 63 (2 steps) |

| 7 | Ghosh's anti-aldol reaction | TiCl4, (-)-sparteine | - |

| 8 | CBS reduction | (R)-Me-CBS, BH3·SMe2 | - |

| 9 | Cross-metathesis | Grubbs II catalyst | - |

| 10 | Pinnick oxidation | NaClO2, NaH2PO4 | - |

| 11 | Yamaguchi esterification | 2,4,6-trichlorobenzoyl chloride, Et3N, DMAP | - |

| 12 | Allyl deprotection | Pd(PPh3)4, NMA, THF | - |

| 13 | Boc and TBS deprotection | TFA | - |

| 14 | Macrocyclization | HATU, HOAt, 2,4,6-collidine, DMF | 67 (3 steps) |

| Overall | Total Synthesis of Lagunamide D | 14 steps (longest linear sequence) | 4.6 |

Table 2: Synthesis of Lagunamide A Polyketide Fragment via Matteson Homologation

| Step | Transformation | Reagents/Conditions | Yield (%) |

| 1-6 | Iterative Matteson Homologation | LiCHCl2, ZnCl2; Nucleophile | - |

| 7 | Oxidation | - | - |

| Overall | Polyketide Fragment Synthesis | 7 steps | 30 |

Experimental Protocols

Detailed experimental protocols for the key reactions are provided below. These are generalized procedures and may require optimization for specific substrates.

Ghosh's TiCl4-promoted anti-aldol reaction

This protocol is for the stereoselective synthesis of β-hydroxy ketones, a key step in constructing the polyketide backbone of Lagunamide D.

Materials:

-

Aldehyde

-

Ketone or thioester

-

Titanium tetrachloride (TiCl4)

-

(-)-Sparteine or other chiral ligand

-

Dichloromethane (DCM), anhydrous

-

Diisopropylethylamine (DIPEA)

-

Quenching solution (e.g., saturated aqueous NH4Cl)

Procedure:

-

Dissolve the aldehyde in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Add TiCl4 dropwise to the solution and stir for 30 minutes.

-

In a separate flask, dissolve the chiral ligand (e.g., (-)-sparteine) in anhydrous DCM and cool to -78 °C.

-

To the ligand solution, add the ketone or thioester, followed by dropwise addition of DIPEA. Stir for 1 hour at -78 °C.

-

Transfer the enolate solution to the aldehyde-TiCl4 adduct solution via cannula at -78 °C.

-

Stir the reaction mixture at -78 °C for the specified time (monitor by TLC).

-

Quench the reaction by adding the quenching solution.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Corey–Bakshi–Shibata (CBS) Reduction

This protocol describes the enantioselective reduction of a prochiral ketone to a chiral alcohol.

Materials:

-

Ketone

-

(R)- or (S)-Me-CBS catalyst

-

Borane dimethyl sulfide complex (BH3·SMe2)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Quenching solution (e.g., 1 M HCl)

Procedure:

-

Dissolve the ketone in anhydrous THF under an inert atmosphere and cool to the desired temperature (e.g., 0 °C or -78 °C).

-

Add the CBS catalyst to the solution.

-

Slowly add the borane dimethyl sulfide complex dropwise.

-

Stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC).

-

Quench the reaction by the slow addition of methanol.

-

Add the acidic quenching solution and stir for 30 minutes.

-

Extract the product with an organic solvent.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Pinnick Oxidation

This protocol is for the oxidation of an aldehyde to a carboxylic acid under mild conditions.

Materials:

-

Aldehyde

-

Sodium chlorite (NaClO2)

-

Sodium dihydrogen phosphate (NaH2PO4)

-

2-Methyl-2-butene

-

tert-Butanol

-

Water

Procedure:

-

Dissolve the aldehyde in a mixture of tert-butanol and water.

-

Add 2-methyl-2-butene as a chlorine scavenger.

-

Add NaH2PO4 to buffer the reaction mixture.

-

In a separate flask, dissolve NaClO2 in water.

-

Slowly add the NaClO2 solution to the aldehyde solution at room temperature.

-

Stir the reaction mixture vigorously until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na2SO3).

-

Acidify the mixture with 1 M HCl and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude carboxylic acid is often used in the next step without further purification.

Yamaguchi Esterification

This protocol describes the formation of an ester from a carboxylic acid and an alcohol, particularly useful for sterically hindered substrates.

Materials:

-

Carboxylic acid

-

Alcohol

-

2,4,6-Trichlorobenzoyl chloride

-

Triethylamine (Et3N)

-

4-Dimethylaminopyridine (DMAP)

-

Toluene or THF, anhydrous

Procedure:

-

Dissolve the carboxylic acid in anhydrous toluene or THF under an inert atmosphere.

-

Add triethylamine and stir for 10 minutes.

-

Add 2,4,6-trichlorobenzoyl chloride and stir at room temperature for 1-2 hours.

-

In a separate flask, dissolve the alcohol and DMAP in anhydrous toluene or THF.

-

Add the alcohol/DMAP solution to the mixed anhydride solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Signaling Pathways and Mechanism of Action

Lagunamides exert their potent cytotoxic effects primarily through the induction of mitochondrial-mediated apoptosis.[1][4][5][6][7]

Mechanism of Action:

Biochemical studies have shown that Lagunamide A induces apoptosis by activating the intrinsic pathway.[1] This involves the cleavage and activation of caspase-9, which in turn activates the executioner caspase-3.[1] Lagunamide D has been shown to rapidly affect mitochondrial function, leading to downstream cytotoxic effects.[4][5] Its mechanism is thought to be similar to that of the aurilide family of compounds, which are known to target mitochondrial prohibitin 1 (PHB1).[4][8] This interaction leads to mitochondrial network redistribution and ultimately triggers apoptosis.[4] Some studies also suggest that lagunamides may disrupt the actin cytoskeleton.[9]

Below is a diagram illustrating the proposed signaling pathway for Lagunamide-induced apoptosis.

Caption: Proposed signaling pathway for Lagunamide-induced apoptosis.

Conclusion

The synthetic routes and protocols outlined in this document provide a comprehensive guide for the laboratory synthesis of this compound derivatives. The potent biological activities of these natural products make them and their analogues promising candidates for further research in oncology and infectious diseases. The provided methodologies for key chemical transformations can be adapted for the creation of novel derivatives to explore structure-activity relationships and develop new therapeutic agents.

References

- 1. Biochemical Studies of the Lagunamides, Potent Cytotoxic Cyclic Depsipeptides from the Marine Cyanobacterium Lyngbya majuscula - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeted and functional genomics approaches to the mechanism of action of lagunamide D, a mitochondrial cytotoxin from marine cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolation, Structure Elucidation and Biological Evaluation of Lagunamide D: A New Cytotoxic Macrocyclic Depsipeptide from Marine Cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Isolation, Structure Elucidation and Biological Evaluation of Lagunamide D: A New Cytotoxic Macrocyclic Depsipeptide from Marine Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Marine toxins and the cytoskeleton: pectenotoxins, unusual macrolides that disrupt actin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Lagunamine Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lagunamine, a cyclic depsipeptide isolated from the marine cyanobacterium Lyngbya majuscula, has demonstrated potent cytotoxic activity against various cancer cell lines.[1] This document provides detailed application notes and protocols for utilizing cell-based assays to evaluate the cytotoxic effects of this compound. The methodologies described herein are essential for researchers engaged in natural product drug discovery and the preclinical assessment of novel anticancer agents. The primary mechanism of this compound-induced cytotoxicity appears to be the induction of mitochondrial-mediated apoptosis, characterized by morphological changes such as cell shrinkage and membrane blebbing.[1]

Quantitative Cytotoxicity Data

The cytotoxic potency of this compound A has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear reference for dose-range finding in future experiments.

| Cell Line | Cancer Type | IC50 (nM)[1] |

| P388 | Murine Leukemia | 1.6 |

| A549 | Human Lung Carcinoma | 6.4 |

| PC3 | Human Prostate Carcinoma | 4.3 |

| HCT8 | Human Colon Carcinoma | 1.8 |

| SK-OV-3 | Human Ovarian Carcinoma | 5.2 |

Experimental Protocols

To assess the cytotoxic effects of this compound, a multi-assay approach is recommended to elucidate its impact on cell viability, membrane integrity, and the induction of apoptosis.

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of this compound.

Cytotoxicity Assay: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

-

Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of LDH release relative to the maximum LDH release control.

Apoptosis Assays

Biochemical studies suggest that this compound induces apoptosis through the mitochondrial pathway.[1] The following assays can confirm and further characterize this mechanism.

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. This assay uses a proluminescent substrate that is cleaved by activated caspase-3/7, generating a luminescent signal.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol in a white-walled 96-well plate suitable for luminescence measurements.

-

Reagent Addition: After the treatment period, add 100 µL of the caspase-3/7 reagent to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a microplate reader.

-

Data Analysis: Normalize the luminescent signal to the number of viable cells (which can be determined in a parallel plate using an MTT or CellTiter-Glo® assay).

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of Annexin V binding buffer and analyze the cells by flow cytometry within 1 hour.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway for this compound-induced cytotoxicity.

Caption: Experimental workflow for assessing this compound cytotoxicity.

References

Application Notes and Protocols for [Placeholder Compound] in Anti-inflammatory Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary component of the innate immune system, chronic inflammation can contribute to a variety of diseases. [Placeholder Compound] is a novel small molecule with potential anti-inflammatory properties. These application notes provide a comprehensive overview of the use of [Placeholder Compound] in various in vitro anti-inflammatory research models, including detailed experimental protocols and data presentation.

Mechanism of Action

The precise mechanism of action of [Placeholder Compound] is under investigation. However, preliminary studies suggest that it may exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. Many anti-inflammatory agents act by inhibiting pro-inflammatory mediators and their signaling cascades.[1][2] Potential pathways targeted by [Placeholder Compound] could include the NF-κB, MAPK, and JAK/STAT pathways, which are central regulators of inflammatory gene expression.[3][4][5]

Quantitative Data Summary

The following table summarizes the inhibitory effects of [Placeholder Compound] on key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This cell line is a widely used model for studying inflammation.[6][7]

| Parameter | Assay | IC50 / Effective Concentration | Cell Line | Reference |

| Cell Viability | MTT Assay | > 100 µM | RAW 264.7 | [6][7] |

| Nitric Oxide (NO) Production | Griess Assay | [Insert Value] µM | RAW 264.7 | [6][7] |

| Pro-inflammatory Cytokines | ||||

| TNF-α | ELISA | [Insert Value] µM | RAW 264.7 | [8][9] |

| IL-6 | ELISA | [Insert Value] µM | RAW 264.7 | [8][9] |

| IL-1β | ELISA | [Insert Value] µM | RAW 264.7 | [9] |

| Pro-inflammatory Enzymes | ||||

| iNOS Expression | Western Blot / qPCR | [Insert Value] µM | RAW 264.7 | [7] |

| COX-2 Expression | Western Blot / qPCR | [Insert Value] µM | RAW 264.7 | [7] |

Note: The values for "[Placeholder Compound]" are hypothetical and should be replaced with experimental data. The references point to general methodologies for these assays.

Experimental Protocols

Detailed protocols for key in vitro anti-inflammatory assays are provided below.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.[7]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[7]

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of [Placeholder Compound] for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).[7]

-

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[7]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well.[7]

-

After overnight incubation, treat the cells with [Placeholder Compound] at various concentrations for 24 hours.[7]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Measure the absorbance at 570 nm using a microplate reader.[7]

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: The Griess test measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.[6][7]

-

Protocol:

-

Collect the cell culture supernatant after treatment.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[7]

-

Incubate at room temperature for 10 minutes.[7]

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.[7]

-

Cytokine Quantification (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) uses specific antibodies to capture and detect target cytokines like TNF-α, IL-6, and IL-1β in the cell culture supernatant.[8][9]

-

Protocol:

-

Collect the cell culture supernatant after treatment.

-

Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.[7]

-

Measure the absorbance at the appropriate wavelength (typically 450 nm).[8]

-

Calculate the cytokine concentrations based on the standard curves.[8]

-

Western Blot Analysis

-

Principle: This technique is used to detect the expression levels of specific proteins involved in inflammatory signaling pathways, such as iNOS, COX-2, and phosphorylated forms of signaling proteins (e.g., p-p65, p-p38).[6][7]

-

Protocol:

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]

-

Block the membrane and then incubate with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK, and a loading control (e.g., β-actin or GAPDH).[7]

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the potential mechanism of action of [Placeholder Compound] in inhibiting the LPS-induced inflammatory response.

Caption: Proposed inhibitory mechanism of [Placeholder Compound] on the NF-κB and MAPK signaling pathways.

Experimental Workflow Diagram

The diagram below outlines the general workflow for evaluating the anti-inflammatory activity of [Placeholder Compound] in vitro.

References

- 1. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine - PMC [pmc.ncbi.nlm.nih.gov]